molecular formula C15H18N2O3S B2923265 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide CAS No. 913240-74-1

5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide

Cat. No.: B2923265
CAS No.: 913240-74-1
M. Wt: 306.38
InChI Key: MNXRUAODYJFDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methyl group at the 5-position, a propoxy group at the 2-position of the benzene ring, and a 3-pyridinyl moiety attached via the sulfonamide nitrogen. This structure combines electron-donating (methyl, propoxy) and heteroaromatic (pyridine) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-methyl-2-propoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-9-20-14-7-6-12(2)10-15(14)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXRUAODYJFDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved through the reaction of a benzene derivative with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.

    Introduction of the Propoxy Group: The propoxy group can be introduced through an etherification reaction. This involves the reaction of a hydroxy-substituted benzene sulfonamide with propyl bromide in the presence of a base such as potassium carbonate.

    Substitution with the Pyridinyl Group: The final step involves the introduction of the pyridinyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a pyridine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Pharmacokinetic Considerations

  • Solubility : Propoxy’s ether linkage may enhance water solubility compared to hydroxyl or nitro groups, which are prone to ionization or metabolic conjugation .

Biological Activity

5-Methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in recent pharmacological studies due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

  • Chemical Formula : C13H16N2O3S
  • CAS Number : 913240-74-1
  • Molecular Weight : 280.35 g/mol

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival. It is hypothesized that the compound interacts with various molecular targets, including:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown efficacy in inhibiting carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis .
  • Cyclin-Dependent Kinases (CDKs) : The compound may exhibit inhibitory effects on CDK pathways, which are pivotal in regulating the cell cycle .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM

This compound's bactericidal action is attributed to its ability to inhibit protein synthesis and disrupt nucleic acid production pathways .

Anticancer Activity

In vitro studies have highlighted the potential of this compound as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (μM)
MCF7 (Breast Cancer)10.5
A549 (Lung Adenocarcinoma)8.7
HT29 (Colon Cancer)12.3

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting a favorable therapeutic profile .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial effects of various benzenesulfonamide derivatives, including our compound of interest. The results demonstrated a strong correlation between structural modifications and enhanced antimicrobial activity, paving the way for further optimization .
  • Cytotoxicity Assessment :
    In a comparative analysis against standard chemotherapeutics like cisplatin and 5-fluorouracil, this compound exhibited lower toxicity towards normal human dermal fibroblasts while maintaining significant cytotoxicity against cancer cells .

Q & A

Q. What are the optimal synthetic routes and purification methods for 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide?

Methodological Answer:

  • Synthesis Optimization: Use Suzuki-Miyaura coupling for pyridinyl group introduction, followed by sulfonamide formation via nucleophilic substitution. Key intermediates (e.g., 3-aminopyridine derivatives) require anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Purification: Column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (1:3 v/v) resolves intermediates. Final recrystallization in ethanol yields >95% purity. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate) .

Q. How can structural characterization be performed using NMR and X-ray crystallography?

Methodological Answer:

  • NMR Analysis: Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals:
    • Aromatic protons: δ 7.8–8.2 ppm (pyridinyl H), δ 6.9–7.5 ppm (benzene ring H).
    • Propoxy group: δ 1.2–1.5 ppm (CH₃), δ 3.4–3.7 ppm (OCH₂) .
  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms molecular geometry. Refinement via SHELXL-2018 resolves bond lengths (e.g., S–N: 1.62 Å) and torsional angles (e.g., C–O–C: 118.3°) .

Q. What solvent systems are recommended for solubility studies?

Methodological Answer:

  • Prioritize polar aprotic solvents (DMSO, DMF) for high solubility (>50 mg/mL). Methanol and ethanol are suitable for low-concentration assays (<10 mg/mL). Avoid chloroform due to poor compatibility with sulfonamide groups .

Q. How to validate analytical methods (e.g., HPLC) for purity assessment?

Methodological Answer:

  • HPLC Conditions: C18 column (5 µm, 4.6 × 250 mm), mobile phase: acetonitrile/water (70:30 v/v), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time: ~6.2 min. Validate via spike-and-recovery tests (RSD <2%) .

Advanced Research Questions

Q. How to resolve crystallographic disorder in the propoxy chain during structure refinement?

Methodological Answer:

  • Use SHELXL-2018 to model disorder with PART instructions. Split occupancy (e.g., 60:40) for overlapping atoms. Apply geometric restraints (DFIX, SIMU) to maintain bond-length consistency. Validate via R-factor convergence (<0.05) and electron density maps (Fo-Fc <0.3 eÅ⁻³) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

Methodological Answer:

  • SAR Design: Modify substituents (e.g., replace propoxy with isopropoxy) and assess enzyme inhibition (IC₅₀) via kinetic assays. For antimicrobial activity (e.g., against E. coli), correlate logP values with MIC (minimum inhibitory concentration) .
  • Computational Modeling: Dock derivatives into target proteins (e.g., carbonic anhydrase II) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Thr199) .

Q. How to address contradictions in bioactivity data across different assays?

Methodological Answer:

  • Data Reconciliation: Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). For inconsistent MIC values, check bacterial strain variability (e.g., Gram-positive vs. Gram-negative) and adjust inoculum size (1–5 × 10⁵ CFU/mL) .
  • Metabolite Interference: Perform LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may skew results .

Q. What crystallographic methods identify polymorphism in sulfonamide derivatives?

Methodological Answer:

  • Polymorph Screening: Use solvent-drop grinding with 10 solvents (e.g., acetone, toluene). Analyze via PXRD (Cu-Kα radiation) to detect distinct Bragg peaks (e.g., 2θ = 12.5° vs. 14.2°).
  • Thermal Analysis: DSC (heating rate 10°C/min) identifies melting point variations (>5°C differences indicate polymorphs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.